5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Sourcing halogenated furopyridine building blocks with orthogonal reactive handles often forces chemists to compromise on synthetic flexibility, delaying SAR exploration. This 5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine scaffold solves this bottleneck by providing dual, chemoselective functionalization points on a privileged kinase hinge-binding core. • Sequential diversification: C5 bromide enables efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira); subsequent acidic deprotection of the C2 dimethoxymethyl group unmasks an aldehyde for reductive amination or Grignard addition. • Kinase-targeted design: Furo[2,3-b]pyridine cores have demonstrated nanomolar potency against FAK, CaMKK2, and IRAK4 in published studies. • Scale-ready supply: Established 4-step multi-gram synthetic route with minimal chromatographic purification ensures cost-effective procurement and batch-to-batch consistency.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1299607-36-5
Cat. No. B1523840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
CAS1299607-36-5
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC(C1=CC2=CC(=CN=C2O1)Br)OC
InChIInChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3
InChIKeyIXLMUAFAQHGKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine Procurement & Structural Overview


5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine (CAS 1299607-36-5) is a halogenated heterocyclic building block comprising a furo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a dimethoxymethyl (protected aldehyde) group at the 2-position . This scaffold belongs to the broader class of furopyridines, which are widely recognized as privileged hinge-binding motifs in kinase inhibitor design [1]. The compound is typically supplied as a solid with reported purity ≥95% and a molecular weight of 272.09 g/mol (C10H10BrNO3) . Its dual functional handles—the C5 bromide for Pd-catalyzed cross-coupling and the C2 dimethoxymethyl moiety for post-coupling aldehyde unmasking—enable sequential, chemoselective diversification that is not achievable with simpler furopyridine cores lacking orthogonal reactivity [2].

Dual-handle furo[2,3-b]pyridine scaffold for orthogonal C5/C2 diversification
Privileged hinge-binding motif in kinase inhibitor design
Supplied as a solid with reported high purity; suited for multistep synthesis

Non-Interchangeability with Furopyridine Analogues


Generic substitution of this building block with a close analog—such as the 5-chloro variant (CAS 1299607-74-1) or the parent 2-(dimethoxymethyl)furo[2,3-b]pyridine lacking a halogen—is precluded by fundamental differences in reactivity and synthetic utility. The C5 bromine atom provides a kinetically distinct oxidative addition rate in Pd-catalyzed cross-couplings compared to chlorine, directly impacting achievable yields and the scope of compatible boronic acids/partners [1]. Furthermore, the presence of the 5-bromo substituent confers electronic and steric effects that influence downstream biological activity, as demonstrated by structure-activity relationship (SAR) studies on furopyridine-based kinase inhibitors where halogen identity modulates target affinity and selectivity [2]. Attempts to replace this compound with a non-halogenated core or an alternative halogenated analog (e.g., 5-iodo) would necessitate re-optimization of both synthetic routes and biological profiles, as the orthogonal reactivity of the 5-bromo handle—particularly in sequential chemoselective cross-coupling at the 3-position of the furan ring—cannot be replicated by chloro or unsubstituted congeners [3].

5-Bromo (This Compound)
Faster oxidative addition in Pd-catalyzed couplings; enables high-yielding Suzuki reactions
5-Chloro Analog (CAS 1299607-74-1)
Slower oxidative addition may reduce coupling yields; often requires harsher conditions or specialized ligands
2-(Dimethoxymethyl) Handle
Latent aldehyde that survives cross-coupling; enables post-coupling unmasking for further elaboration
Non-halogenated or Unsubstituted Core
Lacks orthogonal reactivity; limits sequential diversification and may require de novo C–H functionalization
Moderate C5 Bromine Reactivity
Balanced reactivity preserves C5 handle during first coupling at C3; supports chemoselective sequence
5-Iodo Analog
Higher reactivity may lead to competitive bis-coupling, reducing selectivity and complicating purification

Quantitative Differentiation Evidence


Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro

The 5-bromo substituent in furo[2,3-b]pyridine cores demonstrates superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to the corresponding 5-chloro analog. While quantitative comparative kinetic data for the exact 2-(dimethoxymethyl)-substituted pair is not reported in peer-reviewed literature, class-level inference from general aryl halide reactivity establishes that aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than aryl chlorides under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80–100 °C) [1]. This kinetic advantage translates to higher isolated yields when using the 5-bromo building block: reported Suzuki couplings of 5-bromofuro[2,3-b]pyridine derivatives proceed with yields ranging from 64% to >90%, whereas analogous chloro-substituted furopyridines often require harsher conditions (elevated temperature, specialized ligands) or result in lower conversion .

Suzuki Coupling Rate
Class-level inference
Est. 50–100× faster
Supports coupling efficiency; may reduce optimization effort
Exact kinetic data for this substrate not reported
Cross-Coupling Medicinal Chemistry Synthetic Methodology

Dimethoxymethyl: Latent Aldehyde for Diversification

The 2-(dimethoxymethyl) substituent serves as a masked aldehyde that remains intact during Pd-catalyzed cross-coupling at the 5-position, enabling a sequential diversification strategy not possible with free aldehydes or esters. In contrast, the analogous 5-bromo-2-carbaldehyde or 2-carboxylate esters are susceptible to side reactions (e.g., decarbonylation, ester hydrolysis) under basic coupling conditions [1]. Acidic deprotection of the dimethoxymethyl group to the aldehyde can be achieved in near-quantitative yield (>95%) using mild aqueous acid (e.g., 1 M HCl in THF/H2O, room temperature, 2 h), providing a clean, orthogonal handle for subsequent reductive aminations or Grignard additions [2]. This contrasts with the 2-unsubstituted furopyridine core, which lacks a functional group for further elaboration at the 2-position without de novo C–H functionalization, thereby limiting library diversity.

Aldehyde Deprotection
Cross-study comparable
>95% yield (acetal→aldehyde)
Enables sequential C5-then-C2 diversification
Based on general acetal hydrolysis; orthogonal to cross-coupling
Protecting Groups Synthetic Methodology Late-Stage Functionalization

Target Affinity: 5-Bromo vs. 5-Chloro SAR

Within the furo[2,3-b]pyridine class, the identity of the 5-position substituent significantly modulates binding affinity for kinase targets. A comparative SAR analysis of cannabinoid-1 receptor (CB1R) inverse agonists revealed that the 5-bromo derivative exhibits an IC50 of 5.4 nM, whereas the corresponding 5-chloro analog shows an IC50 of 7.2 nM—a 1.33-fold improvement in potency for the bromo compound [1]. Although this data originates from a different 2-substituent series (2-aryl vs. 2-dimethoxymethyl), it establishes a class-level trend that the 5-bromo substituent often confers superior potency relative to 5-chloro and 5-unsubstituted analogs in kinase and GPCR targets. Furthermore, in a distinct FAK inhibition study, furo[2,3-b]pyridine derivatives bearing bromine at C5 (among other substitutions) achieved IC50 values as low as 50.98 nM, demonstrating that the 5-bromo core can be elaborated into highly potent kinase inhibitors [2].

CB1R Inverse Agonist IC50
Class-level inference
5.4 nM (5-Br) vs 7.2 nM (5-Cl)
Reported class-level SAR may favor 5-Br
Different 2-substituent series; may not directly translate
Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Gram-Scale Accessibility via Chemoselective Coupling

A concise 4-step synthetic route to furo[2,3-b]pyridines bearing handles at the 3- and 5-positions has been demonstrated on multi-gram scale, with overall yields of 50–91% for the core scaffold [1]. The presence of the 5-bromo substituent is essential for chemoselective Pd-mediated cross-coupling at the 3-position of the furan ring, as demonstrated in the preparation of CaMKK2 inhibitors where 5-bromofuro[2,3-b]pyridine underwent selective Suzuki coupling to install an aryl group at C3 without interference from the C5 bromide [2]. This chemoselectivity is attributed to the differential electronic environment of the two positions, and the bromine atom’s moderate reactivity allows it to remain intact during the first coupling step, serving as a latent handle for subsequent diversification. In contrast, the 5-chloro analog often exhibits poor selectivity under similar conditions, leading to mixtures of mono- and bis-coupled products [3].

C3 vs C5 Selectivity
Supporting evidence
Selective C3 coupling; C5-Br intact
Supports multi-step library synthesis without C5 interference
Overall core yield 50–91%; 5-iodo may cause bis-coupling
Scale-Up Synthesis Cross-Coupling Process Chemistry

Procurement-Driven Applications


Kinase Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the 5-bromo and 2-dimethoxymethyl handles makes this compound ideal for generating diverse kinase inhibitor libraries. A typical workflow involves (1) Suzuki-Miyaura coupling at C5 to install aryl/heteroaryl groups, followed by (2) acidic deprotection to the aldehyde, and (3) reductive amination or Grignard addition at C2. This modular sequence, validated by class-level precedent [1], enables the rapid synthesis of dozens to hundreds of analogs from a single core scaffold, maximizing SAR exploration efficiency. Procurement of this building block is particularly advantageous for programs targeting FAK, CB1R, CaMKK2, or IRAK4, where furopyridine-based inhibitors have demonstrated nanomolar potency [2][3].

Late-Stage Functionalization for Lead Optimization

The 5-bromo substituent serves as a versatile handle for late-stage diversification of advanced intermediates. In lead optimization campaigns, the bromine atom can be replaced with a wide array of substituents via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without altering the core scaffold’s pre-optimized substitution pattern [1]. This allows medicinal chemists to fine-tune physicochemical properties (e.g., logP, solubility) and target affinity while maintaining the core hinge-binding motif. The 5-chloro analog, in contrast, is less reactive and often requires specialized ligands or forcing conditions, limiting its utility in late-stage diversification [4].

Gram-Scale Key Intermediate Synthesis

For programs advancing a furopyridine-based lead into preclinical development, this building block provides a reliable entry point for multi-gram synthesis of key intermediates. The established 4-step route to functionalized furo[2,3-b]pyridines has been demonstrated on multi-gram scale with only one chromatographic purification required, making it amenable to process chemistry optimization [1]. The 5-bromo derivative’s balanced reactivity (more reactive than 5-chloro, less prone to homocoupling than 5-iodo) ensures reproducible, high-yielding cross-couplings, a critical factor for cost-effective scale-up and supply chain reliability.

Bioconjugation & Chemical Probe Synthesis

The dimethoxymethyl group can be deprotected to an aldehyde, which serves as a bioorthogonal handle for oxime/hydrazone ligation with aminooxy- or hydrazide-functionalized biomolecules (e.g., antibodies, peptides, oligonucleotides). This enables the construction of chemical probes (e.g., fluorescent or biotinylated analogs) for target engagement studies or affinity pull-downs [5]. The 5-bromo group can be independently functionalized with a reporter tag or a solubility-enhancing moiety prior to bioconjugation. This orthogonal functionalization strategy is not achievable with simpler furopyridine cores lacking a protected aldehyde, positioning this compound as a unique scaffold for chemical biology applications.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential C5/C2 diversification
Cross-coupling–deprotection sequence yield
Late-stage lead optimization
Versatile C5 bromide handle
Cross-coupling scope and chemoselectivity
Multi-gram key intermediate synthesis
Balanced 5-bromo reactivity
Reproducible high-yielding couplings
Chemical probe bioconjugation
Orthogonal aldehyde/halide handles
Bioorthogonal ligation and reporter attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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